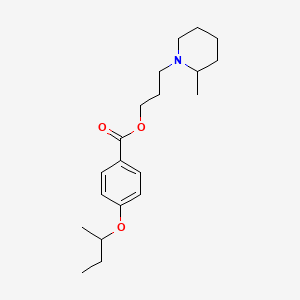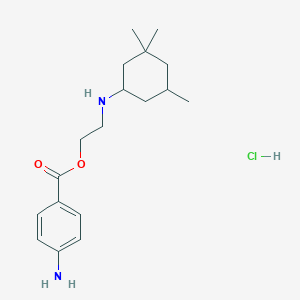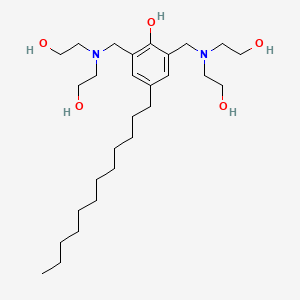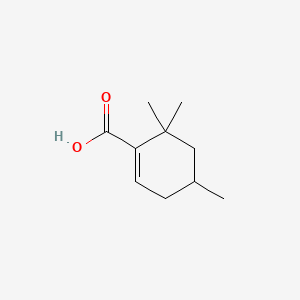
4,6,6-Trimethylcyclohex-1-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6,6-Trimethylcyclohex-1-ene-1-carboxylic acid is an organic compound with the molecular formula C10H16O2 It is a derivative of cyclohexene, characterized by the presence of three methyl groups and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6,6-Trimethylcyclohex-1-ene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the diene cyclization of 2,3-dimethylbutadiene with allyl methacrylate, which is then followed by hydrolysis to yield the desired carboxylic acid . The reaction conditions, such as temperature and reaction duration, are optimized to maximize yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. The choice of solvents, catalysts, and purification methods are critical to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 4,6,6-Trimethylcyclohex-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4,6,6-Trimethylcyclohex-1-ene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mecanismo De Acción
The mechanism by which 4,6,6-Trimethylcyclohex-1-ene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The presence of methyl groups affects the compound’s steric and electronic properties, modulating its behavior in chemical and biological systems.
Comparación Con Compuestos Similares
- 1,3,3-Trimethylcyclohex-1-ene-4-carboxylic acid
- 4-Hydroxy-2,6,6-trimethylcyclohex-1-enecarbaldehyde
- 2,6,6-Trimethyl-1-cyclohexene-1-carboxaldehyde
Comparison: 4,6,6-Trimethylcyclohex-1-ene-1-carboxylic acid is unique due to its specific arrangement of methyl groups and the position of the carboxylic acid group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
85665-90-3 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
4,6,6-trimethylcyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c1-7-4-5-8(9(11)12)10(2,3)6-7/h5,7H,4,6H2,1-3H3,(H,11,12) |
Clave InChI |
ZQYCJVJZOLWJJA-UHFFFAOYSA-N |
SMILES canónico |
CC1CC=C(C(C1)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


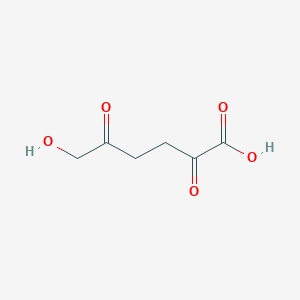


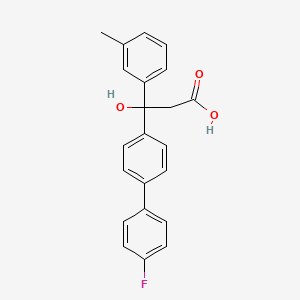
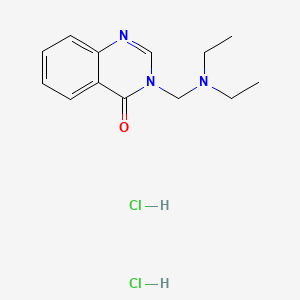

![Benzenepropanamide,N-(2-chlorophenyl)-b-oxo-4-[(1-oxooctadecyl)amino]-a-phenoxy-](/img/structure/B13779190.png)

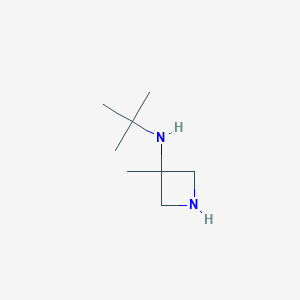
![4-Bromo-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol;2,3-dihydroxybutanedioic acid](/img/structure/B13779206.png)
![Acetamide, N-[3-[(2-hydroxyethyl)sulfonyl]-4-methoxyphenyl]-](/img/structure/B13779207.png)
